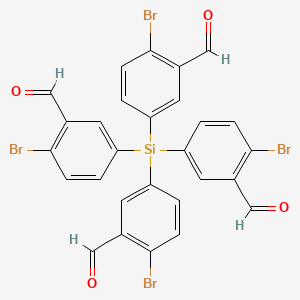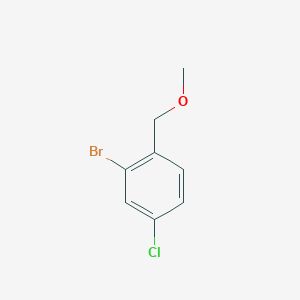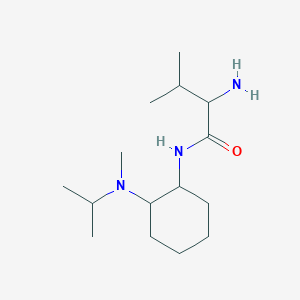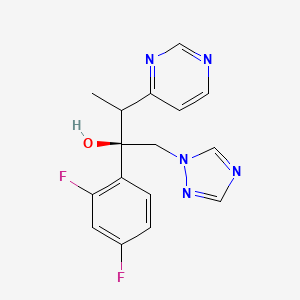
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexyl ring, a cyclopropyl group, and an aminopropanamido moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminopropanamido group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions, which involve the formation of a three-membered cyclopropyl ring.
Formation of the carbamate group: This step involves the reaction of an amine with a carbonyl compound to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
Uniqueness
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is unique due to its specific combination of functional groups and chiral centers. This gives it distinct chemical and biological properties compared to similar compounds. Its tert-butyl group, in particular, may confer additional stability and influence its reactivity.
Propriétés
Formule moléculaire |
C17H31N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)19-12-5-7-13(8-6-12)20(14-9-10-14)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |
Clé InChI |
ZICQHSJDOPSOCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)
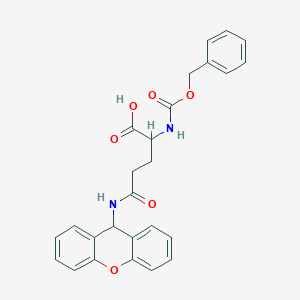

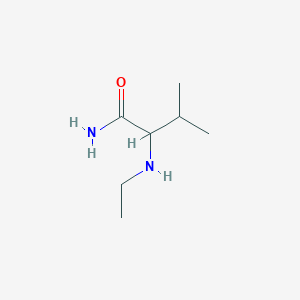
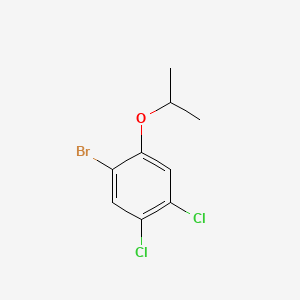

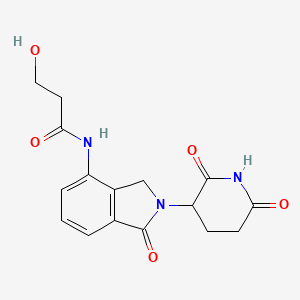
![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
